(2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol
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Overview
Description
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol is an organic compound that belongs to the class of pyridines It features a fluorine atom attached to the pyridine ring and a hydroxyl group attached to the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoropyridine and ®-2-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 5-fluoropyridine is reacted with ®-2-chloropropanol in the presence of the base to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alkanes or alcohols.
Substitution: The major products depend on the substituent introduced, such as alkylated or arylated pyridines.
Scientific Research Applications
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, influencing their activity.
Pathways Involved: It can modulate signaling pathways, particularly those involving neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(5-Chloropyridin-2-yl)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-(5-Bromopyridin-2-yl)propan-1-ol: Similar structure but with a bromine atom instead of fluorine.
(2R)-2-(5-Iodopyridin-2-yl)propan-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(2R)-2-(5-Fluoropyridin-2-yl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its halogenated analogs.
Properties
IUPAC Name |
(2R)-2-(5-fluoropyridin-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)8-3-2-7(9)4-10-8/h2-4,6,11H,5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZAHLVLJLORKI-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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